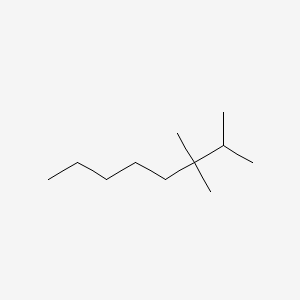

2,3,3-Trimethyloctane

Beschreibung

Molecular Formula: C₁₁H₂₄

Average Molecular Weight: 156.313 g/mol

CAS Registry Number: 62016-30-2

Structural Features: A branched alkane with three methyl groups located at positions 2, 3, and 3 on an octane backbone. This branching reduces symmetry and increases steric hindrance compared to linear alkanes .

Eigenschaften

CAS-Nummer |

62016-30-2 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

2,3,3-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-8-9-11(4,5)10(2)3/h10H,6-9H2,1-5H3 |

InChI-Schlüssel |

KFYWDCDWVPXXCA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C)(C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,3-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion, halogenation, and cracking .

Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide, water, and heat.

Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens (chlorine or bromine) and UV light.

Cracking: Requires high temperatures and catalysts such as zeolites.

Major Products Formed:

Combustion: Carbon dioxide and water.

Halogenation: Haloalkanes (e.g., 2-chloro-3,3-trimethyloctane).

Cracking: Smaller alkanes and alkenes.

Wissenschaftliche Forschungsanwendungen

2,3,3-Trimethyloctane has several applications in scientific research and industry:

Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

Biology: Investigated for its role as a metabolite in certain organisms.

Medicine: Studied for its potential effects on biological systems, although specific medical applications are limited.

Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

Wirkmechanismus

As an alkane, 2,3,3-Trimethyloctane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Trimethyloctane Isomers

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 2,3,3-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-30-2 | Methyl groups at C2, C3, C3 |

| 2,2,6-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-28-8 | Methyl groups at C2, C2, C6 |

| 3,4,5-Trimethyloctane | C₁₁H₂₄ | 156.308 | 62016-44-8 | Methyl groups at C3, C4, C5 |

| 2,3,4-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-31-3 | Methyl groups at C2, C3, C4 |

| 2,3,6-Trimethyloctane | C₁₁H₂₄ | 156.313 | Not provided | Methyl groups at C2, C3, C6 |

Key Observations :

- Boiling Points : Branching reduces boiling points compared to linear alkanes. For example, 2,2,5-trimethyloctane (a structural analog) has a boiling point of 169.3°C, lower than n-octane (125.6°C) due to decreased surface area .

- Chromatographic Retention : this compound elutes earlier (Rt = 6.886 min) than 2,2,3,5-tetramethylheptane (Rt = 6.559 min) in DCM extracts, reflecting differences in polarity and branching .

Critical Findings :

- Asthma Biomarkers : 2,3,6-Trimethyloctane is associated with lipid peroxidation in airway inflammation, distinguishing asthmatic patients from controls .

- Anti-Inflammatory Specificity : this compound's activity is unique among isomers, likely due to optimal steric configuration for membrane interaction .

Physicochemical Data

Table 3: Thermodynamic and Spectral Properties

| Property | This compound | 3,4,5-Trimethyloctane | 2,2,6-Trimethyloctane |

|---|---|---|---|

| Boiling Point (°C) | ~168–170 (estimated) | ~172–174 | 169.3 |

| Density (g/cm³) | 0.75–0.78 | 0.76–0.79 | 0.74–0.76 |

| GC-MS Fragmentation | Base peak at m/z 57 | Base peak at m/z 43 | Base peak at m/z 57 |

Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.